Cas no 1593922-35-0 (N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide)

N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide is a sulfur-containing amide derivative with a reactive terminal alkene group, offering versatility in synthetic applications. The compound features a thiol (-SH) functionality, enabling thiol-ene click chemistry, conjugation with biomolecules, or participation in radical reactions. The N-methyl and pent-4-en-1-yl substituents enhance solubility in organic solvents while maintaining reactivity. Its structure allows for selective modifications, making it valuable in polymer chemistry, peptide synthesis, and pharmaceutical intermediates. The terminal alkene group facilitates further functionalization via hydrothiolation or Michael additions. This compound is particularly useful in controlled polymerization and crosslinking reactions due to its dual reactivity. Proper handling under inert conditions is recommended due to the thiol group's sensitivity to oxidation.
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide structure
1593922-35-0 structure
Product Name:N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
CAS No:1593922-35-0
MF:C8H15NOS
MW:173.275800943375
CID:6275378
PubChem ID:116304012
Update Time:2025-06-25

N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
    • 1593922-35-0
    • EN300-1291016
    • Inchi: 1S/C8H15NOS/c1-3-4-5-6-9(2)8(10)7-11/h3,11H,1,4-7H2,2H3
    • InChI Key: NFSHEOKENBUFBM-UHFFFAOYSA-N
    • SMILES: SCC(N(C)CCCC=C)=O

Computed Properties

  • Exact Mass: 173.08743528g/mol
  • Monoisotopic Mass: 173.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 21.3Ų

N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1291016-1.0g
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
1g
$0.0 2023-06-06
Enamine
EN300-1291016-50mg
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
50mg
$647.0 2023-09-30
Enamine
EN300-1291016-100mg
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
100mg
$678.0 2023-09-30
Enamine
EN300-1291016-250mg
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
250mg
$708.0 2023-09-30
Enamine
EN300-1291016-500mg
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
500mg
$739.0 2023-09-30
Enamine
EN300-1291016-1000mg
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
1000mg
$770.0 2023-09-30
Enamine
EN300-1291016-2500mg
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
2500mg
$1509.0 2023-09-30
Enamine
EN300-1291016-5000mg
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
5000mg
$2235.0 2023-09-30
Enamine
EN300-1291016-10000mg
N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide
1593922-35-0
10000mg
$3315.0 2023-09-30

Additional information on N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide

Introduction to N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide (CAS No. 1593922-35-0)

N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide, a compound with the chemical identifier CAS No. 1593922-35-0, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and molecular research. The presence of a sulfanyl group and an unsaturated pentyl chain makes it a versatile candidate for various biochemical interactions, offering researchers a promising scaffold for further exploration.

The molecular structure of N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide consists of a methyl-substituted amide group connected to a pent-4-enyl chain, which is terminated by a sulfanyl group. This configuration imparts unique physicochemical properties that make it suitable for various applications in synthetic chemistry and biological assays. The unsaturated carbon chain enhances its reactivity, allowing for diverse functionalization and modifications that can be tailored to specific research needs.

In recent years, the interest in this compound has been fueled by its potential role in developing novel therapeutic agents. The sulfanyl group, in particular, has been identified as a key moiety in several bioactive molecules, contributing to their pharmacological efficacy. Studies have shown that compounds containing sulfanyl groups often exhibit enhanced binding affinity to biological targets, making them valuable candidates for drug design.

Current research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug candidates. N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide fits well within this paradigm, offering a unique combination of functional groups that can be exploited for developing new drugs. Its ability to interact with multiple biological pathways makes it a promising candidate for addressing complex diseases that require multifaceted therapeutic approaches.

One of the most exciting aspects of this compound is its potential application in the development of anti-inflammatory agents. Inflammation is a central mechanism in many chronic diseases, and targeting inflammatory pathways has been a major focus in drug discovery. The sulfanyl group in N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide has been shown to modulate inflammatory responses by interacting with specific enzymes and receptors involved in the inflammatory cascade.

Additionally, the unsaturated pentyl chain provides a flexible scaffold that can be modified to enhance solubility and bioavailability. This feature is crucial for developing drugs that can be effectively delivered to target tissues without significant metabolic degradation. Researchers have been exploring various derivatives of this compound to optimize its pharmacokinetic properties while maintaining its bioactivity.

The synthesis of N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide presents an interesting challenge due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as organometallic chemistry and transition-metal-catalyzed reactions have enabled researchers to construct the desired molecular framework with high precision and yield.

In conclusion, N-methyl-N-(pent-4-en-1-yl)-2-sulfanylacetamide (CAS No. 1593922-35-0) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and functional groups make it a versatile candidate for drug development and biochemical research. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD